Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is a complex organic compound that features a furan ring, a pyrrolidine ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often prepared via the reaction of an amine with a suitable carbonyl compound.
Coupling Reactions: The furan and pyrrolidine derivatives are then coupled using a suitable coupling agent, such as a carbodiimide.
Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.
Final Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The furan and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism by which Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The furan and pyrrolidine rings may play a role in binding to specific sites, while the cyclopentyl group may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexyl]acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-22-17(21)13-18(8-2-3-9-18)12-16(20)19-10-4-6-14(19)15-7-5-11-23-15/h5,7,11,14H,2-4,6,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNBLOFZRMJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)CC(=O)N2CCCC2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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